Cas no 3215-37-0 (Ethanone,1-(9H-carbazol-3-yl)-)

Ethanone,1-(9H-carbazol-3-yl)- structure
3215-37-0 structure
Product Name:Ethanone,1-(9H-carbazol-3-yl)-
CAS No:3215-37-0
MF:C14H11NO
MW:209.243243455887
CID:309922
PubChem ID:236485
Update Time:2025-04-19

Ethanone,1-(9H-carbazol-3-yl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(9H-carbazol-3-yl)-
    • 1-(9H-carbazol-3-yl)ethanone
    • 1-Carbazol-3-yl-aethanon
    • 1-carbazol-3-yl-ethanone
    • 3-Acetylcarbazol
    • 3-Acetyl-carbazol
    • 3-Acetylcarbazole
    • AC1L5WPR
    • AC1Q5GPM
    • CTK4G8311
    • NSC39029
    • SureCN2028709
    • SCHEMBL2028709
    • Cambridge id 5156624
    • NSC-39029
    • AKOS002526470
    • SR-01000197263-1
    • 3-acetyl-9H-carbazole
    • 1-(9H-Carbazol-3-yl)ethanone #
    • 3215-37-0
    • Z56761786
    • DTXSID80284785
    • SR-01000197263
    • AB00074664-01
    • Inchi: 1S/C14H11NO/c1-9(16)10-6-7-14-12(8-10)11-4-2-3-5-13(11)15-14/h2-8,15H,1H3
    • InChI Key: CNILDPCFXDESRI-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC2=C(C=1)C1C=CC=CC=1N2

Computed Properties

  • Exact Mass: 209.08413
  • Monoisotopic Mass: 209.084064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 32.9

Experimental Properties

  • Density: 1.249
  • Boiling Point: 423.5°Cat760mmHg
  • Flash Point: 215.7°C
  • Refractive Index: 1.723
  • PSA: 32.86
  • LogP: 3.52370

Ethanone,1-(9H-carbazol-3-yl)- Related Literature

  • 1. 244. 3-Acetylcarbazole and carbazole-3-carboxylic acid
    S. G. P. Plant,S. B. C. Williams J. Chem. Soc. 1934 1142
  • 2. 166. The Friedel and Crafts reaction in the carbazole series
    S. G. P. Plant,K. M. Rogers,S. B. C. Williams J. Chem. Soc. 1935 741
  • 3. 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole
    Robert W. G. Preston,S. Horwood Tucker,James M. L. Cameron J. Chem. Soc. 1942 500
  • 4. Carcinogenic nitrogen compounds. Part LI. Dealkylation of N-alkylcarbazoles; synthetic applications
    N. P. Buu-Ho?,G. Saint-Ruf J. Chem. Soc. C 1966 924
  • 5. 389. The alleged “carbazoacridines”
    R. M. Acheson,B. F. Sansom J. Chem. Soc. 1953 1900
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